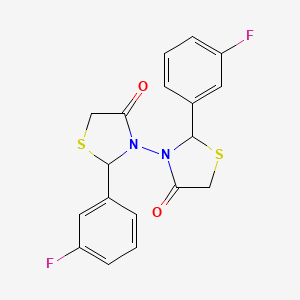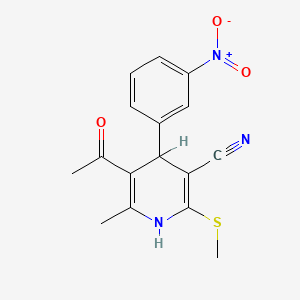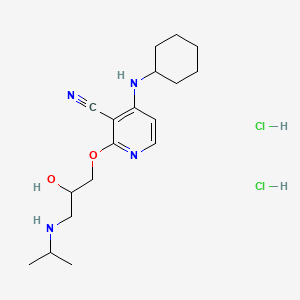
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a complex organic compound with a unique structure that includes phenyl, methoxy, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with 1,1-dimethyl-2-(4-hydroxyphenyl)ethanol under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenyl ethanones, alcohols, and carboxylic acids, depending on the reaction pathway chosen.
Applications De Recherche Scientifique
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves its interaction with specific molecular targets. The phenyl and methoxy groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler compound with a similar ethanone group but lacking the complex substituents.
4-tert-Butylacetophenone: Contains a tert-butyl group instead of the dimethyl and phenoxy groups.
Benzophenone: Features two phenyl groups attached to the carbonyl carbon.
Uniqueness
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- is unique due to its combination of phenyl, methoxy, and dimethyl groups, which confer specific chemical and biological properties not found in simpler compounds .
Propriétés
Numéro CAS |
80844-12-8 |
|---|---|
Formule moléculaire |
C25H26O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1-[4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H26O3/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,17-18H2,1-3H3 |
Clé InChI |
ABRZNOJLDNVPCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)
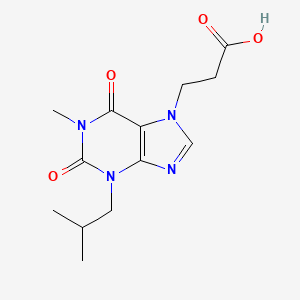
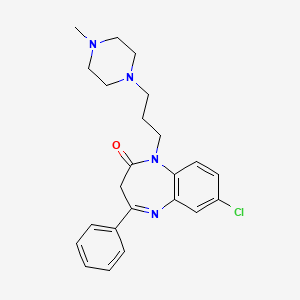
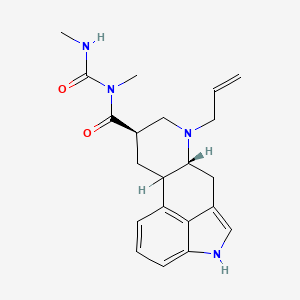
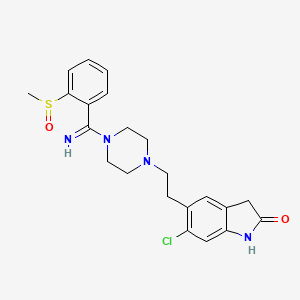
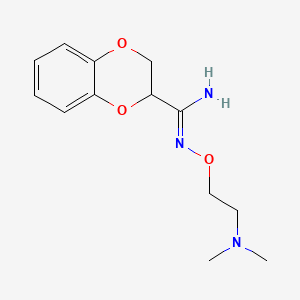
![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)
